molecular formula C8H5Cl2NO B12867538 2-Chloro-6-(chloromethyl)benzo[d]oxazole

2-Chloro-6-(chloromethyl)benzo[d]oxazole

Cat. No.: B12867538
M. Wt: 202.03 g/mol
InChI Key: VSXSEZDWYINLNZ-UHFFFAOYSA-N
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Description

2-Chloro-6-(chloromethyl)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloro group at the second position and a chloromethyl group at the sixth position on the benzoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(chloromethyl)benzo[d]oxazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with benzo[d]oxazole-2-thiol under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(chloromethyl)benzo[d]oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and chloromethyl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base or acid catalyst.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Cyclization Reactions: Catalysts such as Lewis acids or transition metals are often employed to facilitate cyclization.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

2-Chloro-6-(chloromethyl)benzo[d]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(chloromethyl)benzo[d]oxazole involves its interaction with specific molecular targets in biological systems. The chloro and chloromethyl groups play a crucial role in binding to enzymes and receptors, leading to the inhibition or activation of specific pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-(chloromethyl)benzo[d]thiazole: Similar structure but contains a sulfur atom instead of oxygen.

    2-Chloro-6-(chloromethyl)benzo[d]imidazole: Contains a nitrogen atom in place of oxygen.

    2-Chloro-6-(chloromethyl)benzo[d]isoxazole: Contains an additional oxygen atom in the ring.

Uniqueness

2-Chloro-6-(chloromethyl)benzo[d]oxazole is unique due to its specific substitution pattern and the presence of both chloro and chloromethyl groups. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C8H5Cl2NO

Molecular Weight

202.03 g/mol

IUPAC Name

2-chloro-6-(chloromethyl)-1,3-benzoxazole

InChI

InChI=1S/C8H5Cl2NO/c9-4-5-1-2-6-7(3-5)12-8(10)11-6/h1-3H,4H2

InChI Key

VSXSEZDWYINLNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CCl)OC(=N2)Cl

Origin of Product

United States

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